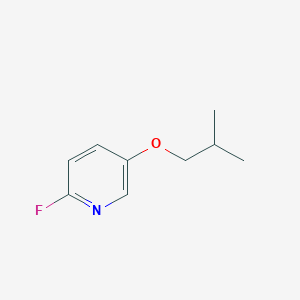

2-Fluoro-5-(2-methylpropoxy)pyridine

Descripción

BenchChem offers high-quality 2-Fluoro-5-(2-methylpropoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(2-methylpropoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-fluoro-5-(2-methylpropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMQMEUDTNCLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Technical Guide & Safety Protocol: 2-Fluoro-5-(2-methylpropoxy)pyridine in Medicinal Chemistry

Executive Summary & Chemical Identity

2-Fluoro-5-(2-methylpropoxy)pyridine (also known as 2-Fluoro-5-isobutoxypyridine) is a highly specialized, fluorinated heterocyclic building block widely utilized in modern drug discovery and late-stage functionalization. The molecule features a highly electrophilic 2-fluoro position, primed for Nucleophilic Aromatic Substitution (SNAr), and a lipophilic 5-isobutoxy group that enhances the overall membrane permeability (LogP) of downstream active pharmaceutical ingredients (APIs).

Understanding the physicochemical properties of this compound is critical for predicting its reactivity and establishing rigorous safety controls.

Table 1: Physicochemical Profiling & Structural Implications

| Property | Value | Mechanistic Causality / Implication |

| CAS Number | 1544989-30-1 | Unique identifier for regulatory tracking and inventory. |

| Molecular Formula | C9H12FNO | Determines the molecular weight (169.20 g/mol ). |

| Physical State | Volatile Liquid | High vapor pressure at ambient temperature necessitates handling in a fume hood to prevent inhalation[1]. |

| Reactivity Profile | Electrophilic at C2 | Highly susceptible to nucleophilic attack; requires storage under an inert atmosphere to prevent slow hydrolysis[2],[3]. |

Hazard Identification & Toxicological Mechanisms (SDS Core)

As a fluorinated pyridine derivative, 2-Fluoro-5-(2-methylpropoxy)pyridine exhibits specific acute and chronic hazards. The toxicological profile is driven by the electrophilic nature of the fluoropyridine ring, which can react with nucleophilic residues (e.g., thiols, amines) in biological tissues, leading to protein adduction and localized inflammation[1].

Table 2: GHS Hazard Classifications & Causality

| Hazard Class | Category | H-Statement | Toxicological Causality |

| Flammable Liquid | 3 | H226 | Low molecular weight and high vapor pressure create combustible vapor-air mixtures at ambient temperatures,[1]. |

| Skin Irritation | 2 | H315 | Electrophilic adduction to epidermal proteins causes rapid localized cellular stress and dermatitis[1]. |

| Eye Irritation | 2 | H319 | Rapid interaction with corneal mucosal nucleophiles leads to severe, potentially irreversible tissue damage[4],[1]. |

| STOT (Single Exp.) | 3 | H335 | Vapor inhalation triggers localized respiratory inflammation and depletion of mucosal glutathione[1]. |

Advanced Handling, Storage, and Quenching Protocols

To ensure a self-validating safety system, handling protocols must go beyond standard PPE and incorporate environmental controls that actively verify containment.

Storage & Environmental Controls

-

Atmosphere: Store under an inert atmosphere (Argon or N2) at room temperature[3]. Causality: Atmospheric moisture acts as a weak nucleophile; over time, it can displace the fluoride ion, degrading the reagent into a 2-pyridone derivative.

-

PPE Requirements: Impervious clothing, NIOSH/EN166 approved safety glasses, and nitrile gloves (double-gloving is strongly recommended)[4],[5].

Self-Validating Spill Response Workflow

In the event of a spill, do not use basic absorbents (like soda ash) immediately, as the introduction of a strong base can trigger an uncontrolled exothermic SNAr reaction with ambient nucleophiles.

Caption: Step-by-step logical workflow for hazardous spill containment and neutralization.

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

2-Fluoro-5-(2-methylpropoxy)pyridine is primarily used as an electrophile in SNAr reactions. The choice of a fluoro-pyridine over a chloro-pyridine is deliberate: the high electronegativity of the fluorine atom stabilizes the anionic Meisenheimer complex transition state, making the reaction approximately 320 times faster than its chlorinated counterpart[6],[7].

Reaction Mechanism Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism[2].

Caption: Logical workflow of the SNAr mechanism via a Meisenheimer complex intermediate.

Step-by-Step Self-Validating Methodology

The following protocol describes the coupling of 2-Fluoro-5-(2-methylpropoxy)pyridine with a secondary amine (e.g., morpholine)[2].

-

Preparation & Inertion: Purge a dry Schlenk flask with Argon.

-

Causality: Prevents atmospheric moisture from competing as a nucleophile, which would yield unwanted byproducts[2].

-

-

Reagent Assembly: Add 2-Fluoro-5-(2-methylpropoxy)pyridine (1.0 eq) and morpholine (1.2 eq) in anhydrous tert-amyl alcohol (0.2 M)[2].

-

Causality: A moderately polar protic solvent like tert-amyl alcohol solvates the nucleophile without strongly hydrogen-bonding to it, thereby preserving its nucleophilicity while stabilizing the transition state.

-

-

Thermal Activation: Stir the reaction mixture and heat to 110 °C[2].

-

Causality: Overcomes the activation energy barrier required for the rate-determining nucleophilic attack at the C2 position.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS.

-

Validation Loop: The reaction is deemed complete only when the starting material mass is fully consumed. If unreacted electrophile remains after 4 hours, add an additional 0.2 eq of morpholine.

-

-

Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water[2].

-

Validation Loop: Check the pH of the aqueous wash. A neutral pH confirms the complete protonation and removal of excess amine base, ensuring the organic product layer is free of basic contaminants.

-

-

Isolation: Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[2].

References

-

ChemScene (Page 174) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL:[Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

2-Fluoropyridine | C5H4FN | CID 9746 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

- 1. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Fluoropyridine | 372-48-5 [sigmaaldrich.cn]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

1H and 13C NMR spectrum analysis of 2-Fluoro-5-(2-methylpropoxy)pyridine

High-Fidelity 1 H and 13 C NMR Spectral Analysis of 2-Fluoro-5-(2-methylpropoxy)pyridine

Executive Summary & Molecular Architecture

The structural elucidation of substituted fluoropyridines is a critical pathway in modern medicinal chemistry, particularly in the development of targeted therapeutics such as AMPA receptor antagonists[1]. 2-Fluoro-5-(2-methylpropoxy)pyridine presents a uniquely complex nuclear magnetic resonance (NMR) profile due to the competing electronic effects of its substituents and the presence of a spin-active 19 F nucleus (100% natural abundance, spin = ½).

As an application scientist, understanding the causality behind the chemical shifts in this molecule requires analyzing its push-pull electronic architecture:

-

C2-Fluorine: Exerts a strong inductive electron-withdrawing effect ( σ -hole) that heavily deshields the C2 carbon. However, its mesomeric electron-donating effect (+M) simultaneously shields the ortho (C3) and para (C5) positions.

-

C5-Isobutoxy Group: The oxygen lone pairs provide a powerful +M resonance effect into the pyridine ring, significantly shielding the adjacent C4 and C6 protons.

These overlapping electronic environments, combined with extensive heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C), necessitate rigorous, high-fidelity NMR acquisition protocols to prevent spectral misinterpretation[2].

High-Fidelity NMR Acquisition Protocols

To ensure absolute data integrity, the following step-by-step methodology is designed as a self-validating system . Each step contains a built-in empirical check to guarantee that the experimental parameters are optimal before proceeding.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Self-Validation: The solution must be completely transparent and particulate-free. Any turbidity will distort the local magnetic field ( B0 ) homogeneity, invalidating subsequent shimming.

Step 2: Probe Tuning and Matching

-

Action: Tune the broadband X-channel to the 19 F Larmor frequency (approx. 376 MHz on a 400 MHz console) and the 1 H channel to 400 MHz.

-

Self-Validation: The wobble curve minimum must perfectly intersect the center of the frequency sweep axis. This confirms zero reflected RF power and maximum pulse efficiency.

Step 3: Gradient Shimming

-

Action: Execute automated 3D gradient shimming to optimize the Z-axis magnetic field gradients.

-

Self-Validation: The deuterium lock level must stabilize above 80%, and the Full Width at Half Maximum (FWHM) of the TMS signal must measure <0.8 Hz.

Step 4: Acquisition & Decoupling

-

Action ( 1 H): Acquire 16 scans with a relaxation delay ( D1 ) of 2.0 seconds.

-

Action ( 13 C): Acquire 512 scans with a D1 of 2.0 seconds using WALTZ-16 composite pulse decoupling to remove 1 H- 13 C splitting while preserving 19 F- 13 C coupling.

-

Self-Validation: A 360° test pulse calibration must yield a null signal (zero-crossing), confirming accurate B1 field calibration prior to the main acquisition.

Fig 1. Self-validating NMR acquisition workflow for fluorinated heterocycles.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 2-fluoro-5-(2-methylpropoxy)pyridine is defined by the rigid geometry of the pyridine ring and the conformational flexibility of the isobutoxy chain. The presence of the C2 fluorine atom introduces JHF scalar coupling that splits the aromatic protons. The Fermi contact term is the primary driver for this scalar spin-spin coupling, though spin-dipolar contributions are also critical in fluorinated systems[3].

Table 1: Quantitative 1 H NMR Data Summary (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Causality |

| H6 | 7.85 | dd | 1H | 4JHH=3.0 , 5JHF=1.5 | Deshielded by adjacent N atom. Fine splitting from F. |

| H4 | 7.35 | ddd | 1H | 3JHH=8.5 , 4JHF=5.0 , 4JHH=3.0 | Shielded by +M effect of C5-alkoxy. Complex multiplet. |

| H3 | 6.85 | dd | 1H | 3JHH=8.5 , 3JHF=8.0 | Ortho to F. Strong 3JHF coupling mimics a pseudo-triplet. |

| O-CH 2 | 3.75 | d | 2H | 3JHH=6.5 | Deshielded directly by electronegative Oxygen. |

| CH | 2.10 | m (nonet) | 1H | 3JHH=6.5 | Split by adjacent CH 2 and two CH 3 groups. |

| CH 3 | 1.02 | d | 6H | 3JHH=6.5 | Terminal equivalent methyl groups. |

13 C NMR Spectral Analysis

In the 13 C{ 1 H} NMR spectrum, proton decoupling simplifies the signals, but the 19 F nucleus remains fully coupled to the carbon skeleton. The magnitude of the carbon-fluorine coupling constants ( nJCF ) decays exponentially with distance, serving as a highly reliable metric for regiochemical assignment during tandem C-H fluorination and nucleophilic aromatic substitution workflows[4].

The 1JCF coupling constant for the C2 carbon is exceptionally large, typically measuring between 236–240 Hz due to the high s-character of the C-F bond[5].

Table 2: Quantitative 13 C NMR Data Summary (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment Causality |

| C2 | 158.5 | d | 1JCF=237.0 | Direct C-F bond. Massive inductive deshielding. |

| C5 | 153.2 | d | 4JCF=3.5 | Direct C-O bond. Deshielded by alkoxy group. |

| C6 | 135.4 | d | 5JCF=2.0 | Adjacent to N. Long-range F coupling. |

| C4 | 126.8 | d | 3JCF=8.0 | Meta to F, ortho to alkoxy. |

| C3 | 109.5 | d | 2JCF=18.5 | Ortho to F. Shielded by F's +M resonance effect. |

| O-CH 2 | 75.2 | s | - | Aliphatic carbon bound to oxygen. |

| CH | 28.4 | s | - | Isobutoxy methine bridge. |

| CH 3 | 19.1 | s | - | Terminal methyl carbons (degenerate). |

Mechanistic Insights: Heteronuclear Spin-Spin Coupling

To fully interpret the spectra of 2-fluoro-5-(2-methylpropoxy)pyridine, one must map the scalar coupling network. The 19 F nucleus acts as a magnetic transmitter, broadcasting its spin state through the bonding electrons. The diagram below visualizes the primary J -coupling pathways that dictate the spectral multiplicities observed in Tables 1 and 2.

Fig 2. Primary heteronuclear and homonuclear spin-spin coupling network in the pyridine ring.

References

-

Title: NMR spectral characteristics of fluorocontaining pyridines. Source: Fluorine Notes. URL: [Link]

-

Title: DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. Source: The Journal of Physical Chemistry A. URL: [Link]

-

Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Source: Loughborough University Research Repository. URL: [Link]

-

Title: Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Source: Organic Syntheses. URL: [Link]

-

Title: Discovery of the First α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonist Dependent upon Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8. Source: Journal of Medicinal Chemistry. URL: [Link]

Mechanism of action of 2-Fluoro-5-(2-methylpropoxy)pyridine in organic synthesis

An In-depth Technical Guide to the Mechanism and Synthetic Utility of 2-Fluoro-5-(2-methylpropoxy)pyridine

Abstract

This technical guide provides a comprehensive overview of the predicted mechanism of action and applications of 2-Fluoro-5-(2-methylpropoxy)pyridine in modern organic synthesis. While specific literature on this exact molecule is emerging, its reactivity profile can be confidently extrapolated from the well-established chemistry of 2-fluoropyridines. The core of its synthetic utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr), driven by the electronic properties of the fluoropyridine scaffold. This document details the underlying mechanistic principles, the influence of the 5-isobutoxy substituent, and provides exemplary protocols for its application in creating diverse molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage fluorinated heterocycles in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Pyridines

Fluorinated pyridine derivatives are cornerstone building blocks in medicinal chemistry and materials science. The incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold itself is a prevalent motif in numerous approved pharmaceuticals.[1] 2-Fluoro-5-(2-methylpropoxy)pyridine, also known as 2-fluoro-5-isobutoxypyridine, combines the unique reactivity of a 2-fluoropyridine with the modulating influence of a 5-alkoxy substituent. The primary mechanism governing its reactivity is nucleophilic aromatic substitution (SNAr), which allows for the facile introduction of a wide array of functional groups at the C2 position.[2]

Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2-fluoro-5-(2-methylpropoxy)pyridine is dominated by the SNAr pathway. This two-step addition-elimination mechanism is facilitated by the inherent electronic properties of the molecule.

The Addition-Elimination Pathway

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electron deficiency is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. The presence of a highly electronegative fluorine atom at the C2 position further polarizes the C-F bond, making the C2 carbon exceptionally electrophilic and susceptible to attack by nucleophiles.[2]

The reaction proceeds via two key steps:

-

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]

-

Elimination of Fluoride: The aromaticity of the pyridine ring is restored through the elimination of the fluoride ion, which is an excellent leaving group in this context. The rate-determining step is typically the initial nucleophilic attack.[2][3]

The reaction of 2-fluoropyridine with nucleophiles is significantly faster than that of its chloro- or bromo-analogs. For instance, its reaction with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, allowing for the use of milder reaction conditions.[2]

Influence of the 5-(2-methylpropoxy) Substituent

The 2-methylpropoxy (isobutoxy) group at the C5 position influences the reactivity of the pyridine ring through a combination of inductive and resonance effects.[4]

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect that slightly deactivates the ring.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be donated into the aromatic π-system, an electron-donating resonance effect.[5][6]

In aromatic systems, the resonance effect of alkoxy groups typically dominates, making them activating groups for electrophilic substitution.[5][7] However, in the context of nucleophilic substitution on an already electron-deficient pyridine ring, this electron-donating character may slightly reduce the electrophilicity of the ring compared to an unsubstituted 2-fluoropyridine. Despite this, the potent activation provided by the ring nitrogen and the C2-fluorine ensures that the SNAr pathway remains the predominant and highly favorable mechanism of action.

Mechanistic Diagram

The following diagram illustrates the SNAr mechanism on 2-Fluoro-5-(2-methylpropoxy)pyridine.

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

Application Note: Catalytic Defluorinative Cross-Coupling of 2-Fluoro-5-(2-methylpropoxy)pyridine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Fluoro-5-(2-methylpropoxy)pyridine (CAS: 1544989-30-1)

Strategic Utility in Pharmaceutical Synthesis

The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery. The compound 2-Fluoro-5-(2-methylpropoxy)pyridine presents a unique synthetic profile. The 5-isobutoxy ether moiety provides significant steric bulk and enhances the overall lipophilicity (LogP) of the scaffold, a critical parameter for modulating blood-brain barrier (BBB) penetrance and metabolic stability.

Traditionally, 2-fluoropyridines are functionalized via Nucleophilic Aromatic Substitution (S_NAr)[1]. However, the electron-donating nature of the 5-isobutoxy group via resonance significantly deactivates the pyridine ring toward S_NAr by destabilizing the requisite anionic Meisenheimer intermediate. Consequently, transition-metal-catalyzed defluorinative cross-coupling emerges not just as an alternative, but as the mandatory strategic pathway for the C2-functionalization of this specific electron-rich fluoropyridine[2].

Mechanistic Rationale: Overcoming C–F Activation Barriers

The carbon-fluorine (C–F) bond is the strongest single bond to carbon (bond dissociation energy ~116 kcal/mol). Standard palladium catalysts, which excel with C–I, C–Br, and C–Cl bonds, typically fail to undergo oxidative addition into the C–F bond due to insufficient electron density at the metal center[3].

Why Nickel? Nickel(0) is the catalyst of choice for C–F activation. Compared to Palladium, Nickel possesses a smaller atomic radius and higher electron density, making it significantly more nucleophilic. This allows for robust back-donation from the Ni(0) d -orbitals into the high-energy C–F σ∗ antibonding orbital, facilitating bond cleavage[2].

To achieve this, the catalytic system requires:

-

Electron-Rich, Bulky Ligands: Phosphines such as Tricyclohexylphosphine (PCy3) or bidentate ligands like dppp enrich the Ni center to drive oxidative addition while providing the steric bulk necessary to force the subsequent reductive elimination[3][4].

-

Fluoride Scavengers: The use of Lewis acidic additives (e.g., LiCl, Mg salts, or TMSCl) is critical. These additives coordinate to the departing fluoride ion, lowering the transition state energy of the oxidative addition and preventing catalyst poisoning by strongly coordinating F⁻ ions[4][5].

Catalytic cycle of Ni-catalyzed defluorinative cross-coupling of 2-fluoropyridines.

Quantitative Data: Catalyst & Ligand Benchmarking

The efficacy of various catalytic systems for the cross-coupling of deactivated, electron-rich aryl fluorides (analogous to 2-Fluoro-5-(2-methylpropoxy)pyridine) is summarized below. Direct comparative data demonstrates that Palladium is ineffective, whereas PCy3-ligated Nickel systems provide optimal conversions[3][5].

Table 1: Optimization of Defluorinative Negishi Cross-Coupling Conditions

| Catalyst System | Ligand | Additive | Nucleophile | Temp (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | None | PhZnCl | 80 | < 5% |

| Ni(acac)₂ | dppp | None | PhZnCl | 80 | 45% |

| Ni(PCy₃)₂Cl₂ | None (Pre-ligated) | None | PhZnCl | 80 | 74% |

| Ni(PCy₃)₂Cl₂ | None (Pre-ligated) | LiCl (2.0 eq) | PhZnCl | 80 | 92% |

| Ni(COD)₂ | PCy₃ | K₃PO₄ | PhB(OH)₂ * | 100 | 85% |

* Note: Suzuki-Miyaura variant utilizing boronic acid instead of organozinc[2].

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems. Strict adherence to air-free techniques is non-negotiable, as Ni(0) intermediates are highly susceptible to oxidation.

Step-by-step air-free Schlenk workflow for Ni-catalyzed cross-coupling reactions.

Protocol A: Ni-Catalyzed Negishi Cross-Coupling (Organozinc Nucleophiles)

This method is highly recommended for installing alkyl or aryl groups. The use of LiCl is mandatory as it breaks the polymeric aggregation of the organozinc reagent, drastically increasing its nucleophilicity for the transmetalation step[5].

Materials:

-

2-Fluoro-5-(2-methylpropoxy)pyridine (1.0 equiv, 1.0 mmol)

-

Organozinc Chloride (R-ZnCl) solution in THF (1.5 equiv, 1.5 mmol)

-

Ni(PCy₃)₂Cl₂ (0.05 equiv, 5 mol%)

-

Anhydrous LiCl (2.0 equiv, 2.0 mmol)

-

Anhydrous, degassed THF (5.0 mL)

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(PCy₃)₂Cl₂ and anhydrous LiCl.

-

Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube via a Schlenk line and backfill with high-purity Argon. Repeat this cycle three times[6].

-

Substrate Addition: Dissolve 2-Fluoro-5-(2-methylpropoxy)pyridine in 2.0 mL of degassed THF and add it to the Schlenk tube via a gas-tight syringe.

-

Nucleophile Addition: Dropwise, add the R-ZnCl solution via syringe. Causality note: Rapid addition can cause localized heating and homocoupling of the zinc reagent. Dropwise addition ensures controlled transmetalation.

-

Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture at 80 °C in an oil bath for 12 hours.

-

Workup: Cool to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) to destroy unreacted zinc species. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling (Boronic Acid Nucleophiles)

For laboratories preferring bench-stable boronic acids over moisture-sensitive organozinc reagents, this defluorinative Suzuki-Miyaura protocol utilizes an in-situ generated Ni(0) species[3][6].

Materials:

-

2-Fluoro-5-(2-methylpropoxy)pyridine (1.0 equiv, 1.0 mmol)

-

Arylboronic Acid (1.5 equiv, 1.5 mmol)

-

Ni(COD)₂ (0.10 equiv, 10 mol%)

-

PCy₃ (0.20 equiv, 20 mol%)

-

K₃PO₄ (3.0 equiv, 3.0 mmol)

-

Anhydrous, degassed Toluene/Dioxane (4.0 mL)

Step-by-Step Procedure:

-

Preparation: Inside an Argon-filled glovebox, charge a pressure vial with Ni(COD)₂, PCy₃, K₃PO₄, and the Arylboronic acid. Causality note: Ni(COD)₂ is highly air-sensitive; glovebox setup prevents premature oxidation of the Ni(0) precatalyst.

-

Substrate Addition: Add 2-Fluoro-5-(2-methylpropoxy)pyridine followed by the degassed solvent.

-

Reaction: Seal the vial tightly, remove it from the glovebox, and heat at 100 °C for 16 hours. Causality note: K₃PO₄ is chosen as a mild, insoluble base that activates the boronic acid via an "ate" complex without promoting protodeboronation, a common side reaction at elevated temperatures[2].

-

Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the inorganic salts and precipitated nickel black.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

References

-

Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions ACS Catalysis URL:[Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution PMC (PubMed Central) URL:[Link]

-

Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

ChemScene Product Catalog: 2-Fluoro-5-isobutoxypyridine ChemBuyersGuide.com URL:[Link]

-

Nickel-Catalyzed Direct Cross-Coupling of Unactivated Aryl Fluorides with Aryl Bromides Organic Letters (ACS Publications) URL:[Link]

-

Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents (Summary) Organic-Chemistry.org URL:[Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Yield in 2-Fluoro-5-(2-methylpropoxy)pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 2-fluoro-5-(2-methylpropoxy)pyridine (also known as 5-isobutoxy-2-fluoropyridine).

The standard synthesis relies on the O-alkylation of 2-fluoro-5-hydroxypyridine (6-fluoropyridin-3-ol) with an isobutyl halide. However, achieving high yields is often complicated by competing nucleophilic aromatic substitution (SNAr) and slow reaction kinetics. This guide provides mechanistic causality, self-validating protocols, and field-proven solutions to overcome these bottlenecks.

Part 1: Mechanistic Pathway & Reaction Logic

Understanding the competing pathways is critical. The diagram below illustrates how reagent selection dictates whether the reaction proceeds via the desired SN2 O-alkylation or the detrimental SNAr pathway.

Reaction pathways in the O-alkylation of 2-fluoro-5-hydroxypyridine.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction producing a significant amount of 2-isobutoxy-5-hydroxypyridine instead of the target product? A1: You are observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom at the C2 position of the pyridine ring is highly activated due to the electron-withdrawing nature of the nitrogen. If you use a strong base (like NaH or KOtBu) at elevated temperatures, the resulting phenoxide (or trace isobutoxide) can attack the C2 position, displacing the fluorine. Causality & Solution: Switch to a milder base. Cesium carbonate ( Cs2CO3 ) is highly recommended. The "cesium effect" provides a highly reactive, naked phenoxide for the desired SN2 O-alkylation while maintaining a bulk basicity low enough to suppress the SNAr pathway.

Q2: My O-alkylation with isobutyl bromide is extremely slow, and my yield is stuck below 50%. How can I accelerate it? A2: Isobutyl bromide is a primary halide, but it is sterically hindered due to adjacent β-branching, making standard SN2 displacement sluggish. Causality & Solution: Implement in situ iodide catalysis (a Finkelstein-type acceleration). By adding 0.1 equivalents of an iodide source, such as tetrabutylammonium iodide ( Bu4N+I− ) or KI, the isobutyl bromide is continuously converted into the much more electrophilic isobutyl iodide. This drastically lowers the activation energy for the SN2 attack, improving yields and reducing reaction times.

Q3: Should I use Acetonitrile (MeCN) or Dimethylformamide (DMF) for this reaction? A3: DMF is the superior choice for this specific transformation,. As a polar aprotic solvent, DMF effectively solvates the cesium or potassium cations, leaving the 5-hydroxypyridine oxygen highly nucleophilic. While MeCN is also polar aprotic, its lower boiling point and weaker cation-solvation capacity often lead to incomplete conversion when dealing with sterically hindered electrophiles like isobutyl bromide.

Part 3: Quantitative Data & Condition Comparison

The table below summarizes the causality between reagent selection and reaction outcomes, demonstrating why the optimized conditions are necessary.

| Condition Set | Base | Solvent | Temp (°C) | Additive | Target O-Alkylation Yield (%) | SNAr Byproduct (%) |

| Suboptimal | NaH (1.5 eq) | THF | 80 | None | < 35% | > 45% |

| Standard | K2CO3 (1.5 eq) | MeCN | 80 | None | 55 - 65% | 10 - 15% |

| Optimized | Cs2CO3 (1.5 eq) | DMF | 60 | TBAI (0.1 eq) | > 85% | < 2% |

Part 4: Optimized Step-by-Step Experimental Protocol

This protocol integrates a Self-Validating Checkpoint System to ensure you can verify the success of the reaction at critical stages without waiting for final NMR analysis.

Phase 1: Reaction Setup & Activation

-

Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere.

-

Reagent Loading : Add 2-fluoro-5-hydroxypyridine (1.0 eq, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL) to the flask. Stir until complete dissolution.

-

Base Addition : Add Cesium Carbonate ( Cs2CO3 ) (1.5 eq, 15.0 mmol) in one portion.

-

Validation Check 1: The solution should transition to a subtle yellow/orange suspension within 10 minutes, visually confirming the deprotonation of the phenol to the active phenoxide intermediate.

-

-

Catalyst Addition : Add Tetrabutylammonium iodide (TBAI) (0.1 eq, 1.0 mmol).

Phase 2: Alkylation & Monitoring

-

Electrophile Introduction : Add isobutyl bromide (1-bromo-2-methylpropane) (1.2 eq, 12.0 mmol) dropwise over 5 minutes via syringe.

-

Heating : Attach a reflux condenser and heat the reaction mixture to 60°C using a highly controlled heating block.

-

In-Process Control (IPC) : After 4 hours, sample 50 µL of the reaction mixture, quench with water, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc).

-

Validation Check 2: The starting material 2-fluoro-5-hydroxypyridine ( Rf≈0.15 , strongly UV active) should be nearly consumed. The target 2-fluoro-5-(2-methylpropoxy)pyridine will appear as a distinct, less polar spot ( Rf≈0.65 , UV active). If the starting material persists, continue heating for an additional 4-8 hours.

-

Phase 3: Workup & Isolation

-

Quenching : Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water.

-

Extraction : Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

-

Washing : Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution ( 3×50 mL) to thoroughly remove residual DMF, followed by a final wash with saturated brine (50 mL).

-

Validation Check 3: The LiCl wash is critical; skipping this step will result in DMF contamination, which manifests as a broad singlet at δ 2.8-3.0 ppm in the final 1H NMR spectrum.

-

Drying & Concentration : Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure 2-fluoro-5-(2-methylpropoxy)pyridine as a clear oil.

References

-

Discovery of the First α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonist Dependent upon Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Troubleshooting common impurities in 2-Fluoro-5-(2-methylpropoxy)pyridine reactions

Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(2-methylpropoxy)pyridine. This document is designed for researchers, chemists, and process development professionals to proactively troubleshoot common challenges and identify potential impurities encountered during this synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to empower you with the knowledge to prevent them in future experiments.

Conceptual Framework: The Synthetic Pathway and Its Pitfalls

The synthesis of 2-Fluoro-5-(2-methylpropoxy)pyridine is typically approached via a two-step sequence. Understanding this pathway is the first step in effective troubleshooting.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) Fluorination. The precursor, 2-fluoro-5-hydroxypyridine, is commonly synthesized from 2-chloro-5-hydroxypyridine. This is a Halex (Halogen Exchange) reaction, which is notoriously demanding, often requiring high temperatures and strictly anhydrous conditions.

-

Step 2: Williamson Ether Synthesis. The target molecule is then formed by alkylating the hydroxyl group of 2-fluoro-5-hydroxypyridine with an isobutyl electrophile (e.g., isobutyl bromide) under basic conditions. While classic, this reaction is subject to several competing pathways.

Our troubleshooting guide is structured around the key questions that arise when these reactions deviate from the expected outcome.

Logical Flow of Synthesis and Impurity Formation

The following diagram illustrates the intended synthetic pathway and the points at which common impurities can arise.

Technical Support Center: Extraction Optimization for 2-Fluoro-5-(2-methylpropoxy)pyridine

Welcome to the Technical Support Center. As drug development and synthetic methodologies evolve, handling highly functionalized fluorinated heterocycles requires precision. This guide provides authoritative troubleshooting, physicochemical profiling, and validated protocols for the liquid-liquid extraction of 2-Fluoro-5-(2-methylpropoxy)pyridine (CAS: 1544989-30-1).

Physicochemical Profiling & Causality of Extraction Behavior

To optimize the extraction of 2-Fluoro-5-(2-methylpropoxy)pyridine, one must first understand the conflicting electronic effects governing its solubility and phase partitioning.

Unsubstituted pyridine is a moderate base (pKa ~5.2). However, the introduction of a fluorine atom at the C2 position exerts a massive electron-withdrawing inductive (-I) effect, drastically reducing the electron density on the pyridine nitrogen. Consequently, the pKa of the parent 2-fluoropyridine drops to approximately -0.44[1]. While the 5-isobutoxy (2-methylpropoxy) group provides a slight electron-donating resonance (+R) effect, the dominant ortho-fluorine keeps the overall pKa of the molecule extremely low (estimated between 1.0 and 1.5).

The Causality of Failure: Because of this low pKa, the molecule will not protonate under standard mildly acidic workup conditions (e.g., pH 3–4). Researchers attempting a standard "catch-and-release" acid-base extraction will inadvertently wash their neutral product away into the organic waste. Furthermore, the isobutoxy ether linkage is susceptible to cleavage if exposed to the highly concentrated, hot aqueous acids (like HBr or HI) that would actually be required to protonate the nitrogen.

Quantitative Solvent Partitioning Data

Selecting the right organic solvent is critical to prevent emulsions and maximize partitioning.

| Solvent | Boiling Point (°C) | Water Solubility ( g/100 mL) | Emulsion Risk | Extraction Efficiency | Recommendation |

| MTBE | 55.2 | 4.2 | Low | Excellent | Optimal - Low BP, highly lipophilic. |

| DCM | 39.6 | 1.3 | Moderate | Excellent | Good - Heavy phase, but poses toxicity risks. |

| EtOAc | 77.1 | 8.3 | High | Good | Sub-optimal - High water miscibility causes emulsions. |

| Toluene | 110.6 | 0.05 | Low | Moderate | Poor - High BP risks thermal degradation[2]. |

Extraction Workflows & Logical Relationships

The following diagrams illustrate the optimized extraction logic and troubleshooting pathways for fluoropyridine derivatives.

Optimized liquid-liquid extraction workflow for 2-Fluoro-5-(2-methylpropoxy)pyridine.

Troubleshooting logic tree for resolving low extraction recovery of fluoropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my standard acid-base "catch and release" purification fail? A: As detailed in the physicochemical profile, the 2-fluoro substituent renders the pyridine nitrogen exceptionally non-basic[1]. At a typical acidic wash pH of 3.0, the molecule remains entirely neutral and highly lipophilic, staying in the organic phase. If you discarded the organic phase assuming your product was in the aqueous layer as a salt, the product was lost.

Q2: I am observing cleavage of the isobutoxy group during workup. What caused this? A: Alkyl aryl ethers can be cleaved by strong aqueous acids (e.g., concentrated HCl, HBr) especially if the reaction mixture is warm. Furthermore, 2-fluoropyridines are highly susceptible to nucleophilic aromatic substitution (SNAr)[3]. If hydroxide or other strong nucleophiles are present during a highly basic quench, the fluorine or the isobutoxy group could be displaced. Maintain a strictly neutral to mildly basic workup (pH 7–8) using saturated NaHCO3 .

Q3: I am experiencing severe emulsions when using Ethyl Acetate. How can I resolve this? A: Ethyl acetate has a relatively high water solubility (8.3 g/100 mL), which promotes emulsion formation when extracting basic or salt-heavy aqueous layers.

-

Immediate Fix: Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic solvent out of the water phase.

-

Long-term Fix: Switch your extraction solvent to Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

Q4: Why is temperature control critical during concentration? A: Fluorinated pyridines often exhibit higher volatility than their non-fluorinated counterparts. Concentrating the organic phase at temperatures above 40°C under high vacuum can result in significant product loss via co-distillation with the solvent[2].

Validated Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system , ensuring that product loss is caught and corrected before phase disposal.

Materials Required:

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous Sodium Bicarbonate ( NaHCO3 )

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate ( Na2SO4 )

Step 1: Quenching and pH Adjustment

-

Cool the crude reaction mixture to 0–5 °C using an ice bath.

-

Slowly add saturated aqueous NaHCO3 dropwise until the evolution of CO2 ceases.

-

Verify the pH of the aqueous phase using pH paper. Adjust until the pH is strictly between 7.0 and 8.0 . (Causality: This ensures the pyridine is entirely unprotonated and the ether linkage is protected from acid hydrolysis).

Step 2: Primary Extraction

-

Transfer the quenched mixture to a separatory funnel.

-

Add MTBE (volume equal to 1x the aqueous phase).

-

Invert the funnel gently and vent immediately to release pressure. Shake vigorously for 30 seconds, venting frequently.

-

Allow the phases to separate. The MTBE (organic) layer will be on top.

Step 3: Self-Validation (Mass Balance Check)

-

Drain the lower aqueous phase into a clean Erlenmeyer flask.

-

Collect the upper MTBE phase in a separate flask.

-

Critical Check: Spot the aqueous phase and the organic phase on a TLC plate (Eluent: Hexane:EtOAc 4:1). Visualize under UV (254 nm).

-

If the product is still visible in the aqueous phase, perform two additional back-extractions using fresh MTBE (0.5x volume each time). Combine all MTBE layers.

Step 4: Washing and Drying

-

Return the combined MTBE layers to the separatory funnel.

-

Wash with 1 volume of saturated aqueous Brine. (Causality: Brine removes residual water from the MTBE and breaks any micro-emulsions).

-

Drain the aqueous layer and transfer the MTBE layer to an Erlenmeyer flask.

-

Add anhydrous Na2SO4 and swirl until the drying agent flows freely (indicating all water is absorbed). Filter the suspension to remove the solid salts.

Step 5: Concentration

-

Transfer the filtrate to a round-bottom flask.

-

Concentrate in vacuo using a rotary evaporator. Do not exceed a water bath temperature of 35°C to prevent volatilization of the fluoropyridine[2].

References

-

2-Fluoropyridine | C5H4FN | CID 9746 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

ChemScene (Page 174) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL:[Link]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Preventing Thermal Degradation of 2-Fluoro-5-(2-methylpropoxy)pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 2-Fluoro-5-(2-methylpropoxy)pyridine (CAS: 1544989-30-1). While this fluorinated building block is highly valuable in medicinal chemistry, it possesses two distinct structural vulnerabilities when exposed to thermal stress: a highly electrophilic 2-fluoro substituent and a bulky, branched 5-isobutoxy ether.

Understanding the mechanistic causality behind its degradation is critical for maintaining batch integrity. This guide provides troubleshooting FAQs, analytical signatures, and self-validating storage protocols to ensure your material remains stable.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My stored batch has turned slightly yellow, and LC-MS analysis shows a new peak with a mass of [M-2]⁺. What is the mechanism behind this? A: This signature indicates hydrolytic degradation of the 2-fluoro group. The carbon-fluorine bond at the 2-position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) 1. The electron-withdrawing nature of the pyridine nitrogen stabilizes the Meisenheimer complex intermediate, making the ring extremely sensitive to nucleophilic attack 2.

-

Causality: If the sample is exposed to thermal fluctuations in the presence of trace atmospheric moisture, water acts as a nucleophile. It displaces the fluoride ion, yielding 5-isobutoxy-2-pyridone and hydrofluoric acid (HF). The substitution of Fluorine (19 Da) with a Hydroxyl group (17 Da) results in the exact -2 Da mass shift observed.

Q2: I am observing a major degradation product with a mass of[M-56]⁺. Is this related to the storage temperature? A: Yes. A mass loss of 56 Da corresponds to the loss of an isobutylene molecule (C₄H₈), which is the hallmark of thermal ether cleavage 3.

-

Causality: Branched alkoxy groups (like the 2-methylpropoxy/isobutoxy group) are sterically hindered and can stabilize transient carbocations. At elevated temperatures—or if auto-catalyzed by the HF generated from the hydrolysis pathway mentioned above—the ether oxygen is protonated. This triggers a cleavage event that expels isobutylene gas, leaving behind 2-fluoro-5-hydroxypyridine . Keeping the compound strictly at -20°C suppresses the kinetic energy required for this elimination.

Q3: How can I definitively differentiate between these two degradation pathways using ¹H-NMR? A:

-

For Hydrolysis: Look for the appearance of a broad N-H/O-H tautomeric peak far downfield (typically 11.0–12.0 ppm in DMSO-d6), confirming the formation of the 2-pyridone core. The aliphatic isobutoxy signals will remain intact.

-

For Ether Cleavage: The characteristic aliphatic signals of the isobutoxy group (the doublet at ~1.0 ppm for the CH₃ groups, the multiplet at ~2.0 ppm for the CH, and the doublet at ~3.8 ppm for the O-CH₂) will completely disappear, replaced by a single phenolic O-H peak.

Part 2: Visualizing Degradation Pathways

Fig 1. Primary thermal degradation pathways of 2-Fluoro-5-(2-methylpropoxy)pyridine.

Part 3: Quantitative Data & Analytical Signatures

Summarized below are the critical analytical metrics for tracking the integrity of your compound.

Table 1: Degradation Products & Analytical Signatures

| Degradation Pathway | Mass Shift (Δ Da) | Target LC-MS [M+H]⁺ | Key ¹H-NMR Indicator (DMSO-d6) |

| Intact Compound | 0 | 170.09 | Intact isobutyl aliphatic multiplet |

| Hydrolysis | -2 | 168.09 | Broad N-H/O-H peak (~11.5 ppm) |

| Ether Cleavage | -56 | 114.03 | Complete loss of aliphatic signals |

Table 2: Recommended Storage Conditions vs. Shelf Life

| Storage Temperature | Atmosphere | Light Exposure | Estimated Shelf Life |

| +25°C (Room Temp) | Air | Ambient | < 1 Week (High risk of hydrolysis) |

| +4°C (Fridge) | Air | Dark | 1–3 Months |

| -20°C (Freezer) | Argon / N₂ | Dark | > 12 Months (Optimal) |

Part 4: Self-Validating Experimental Protocol for Storage

To prevent thermal and hydrolytic degradation, implement the following step-by-step methodology. This protocol is designed as a self-validating system , meaning each step includes a built-in verification check to ensure the procedure was successful.

Step 1: Environmental Control & Aliquotting

-

Action: Transfer the bulk material into a glove box or a controlled environment purged with dry Argon or Nitrogen. Aliquot the compound into single-use, amber glass vials.

-

Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Condensation forms rapidly on cold glass when opened in ambient air, introducing the trace water necessary to trigger SNAr hydrolysis. Amber glass prevents potential photo-catalyzed radical degradation.

-

Validation Check: Weigh each sealed vial on an analytical balance and record the mass. A stable weight over a 24-hour period confirms the vial seal is hermetic and no atmospheric exchange is occurring.

Step 2: Desiccation & Thermal Suppression

-

Action: Place the sealed amber vials into a secondary containment jar filled with active indicating silica gel. Store the jar in a continuously monitored -20°C freezer.

-

Causality: The secondary desiccant acts as a fail-safe against micro-leaks in the vial septa. Storing at -20°C lowers the kinetic energy of the system below the activation energy threshold required for thermal ether cleavage.

-

Validation Check: The indicating silica gel must remain blue. If it turns pink, the secondary containment has failed and moisture has breached the system.

Step 3: Pre-Use Quality Control (QC)

-

Action: Before deploying an aliquot in a synthetic step, allow the vial to warm to room temperature before opening. Dissolve a 1 mg sample in LC-MS grade Acetonitrile.

-

Causality: Opening a cold vial causes immediate atmospheric condensation. Warming it first prevents moisture ingress.

-

Validation Check: Run a rapid LC-MS gradient. The protocol is validated if the chromatogram shows a single peak at [M+H]⁺ 170.09 with an Area Under the Curve (AUC) > 98%, confirming the absence of the 168.09 (hydrolysis) and 114.03 (cleavage) degradation masses.

Fig 2. Step-by-step workflow for the secure storage and handling of fluoropyridines.

References

- Technical Support Center: Synthesis of Substituted 2-Fluoropyridines. Benchchem.

- Synthesis of Phantasmidine - PMC. National Institutes of Health (NIH).

- The rates of thermal elimination of 2-ethoxy-, 2-isopropoxy-, and 2-t-butoxy-pyridine. Royal Society of Chemistry (RSC).

- 2-Fluoro-5-hydroxypyridine | 55758-32-2. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Phantasmidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms of thermal eliminations. Part 11. Rate data for pyrolysis of 2-alkoxypyridines to 2-pyridone, and of 2-ethoxypicolines to 2-picolones: nature and polarity of the transition state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Advanced purification and chromatography techniques for 2-Fluoro-5-(2-methylpropoxy)pyridine

Welcome to the Technical Support Center for the isolation and chromatography of 2-Fluoro-5-(2-methylpropoxy)pyridine . This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation of fluorinated pyridine derivatives.

The purification of this molecule presents unique challenges due to its electronic topology. The highly electronegative fluorine atom at the C2 position significantly attenuates the basicity of the pyridine nitrogen while simultaneously activating the C2 carbon toward nucleophilic aromatic substitution (SNAr). Conversely, the bulky, electron-donating isobutoxy group at the C5 position imparts significant lipophilicity. This guide provides field-proven, self-validating methodologies to navigate these properties during chromatography.

I. Purification Workflow Visualization

Figure 1: Standard purification workflow for 2-Fluoro-5-(2-methylpropoxy)pyridine.

II. Troubleshooting Guides & FAQs

Q1: Why does 2-Fluoro-5-(2-methylpropoxy)pyridine exhibit severe peak tailing and poor resolution on standard C18 reverse-phase columns? A: Although the C2-fluorine atom lowers the pKa of the pyridine nitrogen, the molecule retains enough basic character to interact with unendcapped surface silanols on standard C18 silica matrices, leading to secondary retention mechanisms and peak tailing. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms—specifically dipole-dipole, π

π , and unique fluorine-fluorine interactions—which dramatically improve peak shape and selectivity for fluorinated aromatics compared to traditional hydrophobic C18 phases[1]. Alternatively, if a C18 column must be used, employ a mildly basic mobile phase (e.g., acetonitrile with ammonium hydroxide) to suppress silanol ionization[2].Q2: How do I cleanly separate the target compound from unreacted 2-fluoro-5-hydroxypyridine starting material? A: The starting material, 2-fluoro-5-hydroxypyridine, contains a free hydroxyl group that acts as a strong hydrogen-bond donor. During Normal Phase Flash Chromatography, this precursor binds tightly to the silica gel. By utilizing a non-polar solvent system (e.g., a gradient of Hexanes and Ethyl Acetate), the highly lipophilic isobutoxy-substituted target compound will elute significantly earlier, allowing for baseline resolution from the polar precursor[3].

Q3: My product degrades into a white precipitate during rotary evaporation after HPLC purification. What causes this, and how can it be prevented? A: 2-Fluoropyridines are uniquely susceptible to hydrolysis. The highly electronegative fluorine atom withdraws electron density from the C2 position, making it highly electrophilic. If you are using an acidic mobile phase (such as 0.1% TFA or Formic Acid) during Reverse-Phase HPLC, concentrating the fractions under heat increases the acid concentration, which catalyzes nucleophilic aromatic substitution (SNAr) by water, yielding the degraded byproduct 5-(2-methylpropoxy)pyridin-2(1H)-one[4]. Solution: Never apply prolonged heat to aqueous acidic fractions of fluoropyridines. Instead, immediately lyophilize (freeze-dry) the collected HPLC fractions, or switch to a volatile, near-neutral buffer like 10 mM Ammonium Acetate[5].

III. Quantitative Chromatography Data

The following table summarizes the expected retention behaviors and separation parameters across different chromatographic modes to aid in method development.

ParameterNormal Phase (Flash)Reverse Phase (C18)Reverse Phase (PFP)Stationary PhaseSilica Gel (40-63 µm)OctadecylsilanePentafluorophenylPrimary InteractionHydrogen bonding, DipoleHydrophobic (Van der Waals) π π , Dipole, F-F, HydrophobicOptimal Mobile PhaseHexanes / Ethyl AcetateH₂O / MeCN (Basic buffer)H₂O / MeOH (Neutral buffer)Target RetentionRf ≈ 0.4 (9:1 Hex/EtOAc)Rt ≈ 12.5 min (Gradient)Rt ≈ 14.2 min (Gradient)Selectivity AdvantageRemoves polar precursorsRemoves non-polar lipidsResolves structural regioisomers

IV. Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Primary Enrichment)

Causality Focus: Dry-loading is mandated because the isobutoxy group renders the crude product highly oily; liquid injection would cause severe band broadening.

-

Sample Preparation: Dissolve the crude organic extract in a minimal amount of Dichloromethane (DCM). Add Celite 545 (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure to create a free-flowing powder.

-

Column Equilibration: Pack a silica gel column (40-63 µm) and equilibrate with 100% Hexanes.

-

Loading: Load the Celite-adsorbed crude onto the top of the column frit.

-

Elution: Run a linear gradient from 0% to 20% Ethyl Acetate in Hexanes over 10 Column Volumes (CV).

-

Detection: Monitor eluent at 254 nm and 280 nm. The target 2-Fluoro-5-(2-methylpropoxy)pyridine typically elutes at ~10-15% EtOAc[4].

-

Self-Validation Check: Perform TLC of the collected fractions using 9:1 Hexanes/EtOAc. The target compound must appear as a single UV-active spot (Rf ~0.4) that does not stain with ninhydrin, confirming the absence of amine-containing impurities.

Protocol B: Reverse-Phase Preparative HPLC (Final Polishing)

Causality Focus: Utilizing a PFP column capitalizes on fluorine-fluorine interactions to separate the target from any N-alkylated pyridone regioisomers that normal phase cannot resolve.

-

System Setup: Equip the preparative HPLC with a Pentafluorophenyl (PFP) column (e.g., 5 µm, 21.2 × 250 mm)[1].

-

Mobile Phase Preparation:

-

Solvent A: MS-grade Water containing 10 mM Ammonium Acetate (pH ~6.8).

-

Solvent B: MS-grade Acetonitrile.

-

-

Injection: Dissolve the enriched fraction from Protocol A in a minimal volume of Acetonitrile and inject.

-

Gradient: Apply a linear gradient of 40% to 80% Solvent B over 20 minutes at a flow rate of 20 mL/min[5].

-

Collection & Isolation: Trigger fraction collection via UV absorbance at 270 nm. Immediately plunge collected fractions into liquid nitrogen and lyophilize to dryness to prevent acid/base-catalyzed hydrolysis of the C-F bond.

-

Self-Validation Check: Analyze the lyophilized powder via LC-MS. The presence of a single sharp peak with an m/z [M+H]+ of 170.09 unambiguously validates the purity and structural integrity of the final product.

V. References

-

[5] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry - ACS Publications.[Link]

-

[3] Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

[4] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.[Link]

-

[2] Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography Interchim Application Notes.[Link]

-

[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]

Sources

Overcoming low reactivity of 2-Fluoro-5-(2-methylpropoxy)pyridine in Suzuki couplings

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, prized for its ability to form C-C bonds with high functional group tolerance.[1] However, its application to electron-rich, sterically hindered, or otherwise unreactive substrates presents significant challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically for the Suzuki coupling of 2-Fluoro-5-(2-methylpropoxy)pyridine. This substrate is particularly challenging due to a combination of electronic, steric, and coordinative effects that can hinder the catalytic cycle and lead to low or no product yield. Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 2-Fluoro-5-(2-methylpropoxy)pyridine failing or giving very low yields under standard conditions?

A1: The low reactivity of this substrate stems from a confluence of three primary factors:

-

Inert C-F Bond: The Carbon-Fluorine bond is the strongest single bond to carbon. In the Suzuki catalytic cycle, the rate-limiting step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond.[2] The high bond dissociation energy of the C-F bond makes this step extremely challenging compared to the cleavage of C-Cl, C-Br, or C-I bonds, requiring highly specialized and active catalysts.[3]

-

Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively poisoning the catalyst.[4][5]

-

Electronic & Steric Hindrance: The 5-isobutoxy group is both electron-donating and sterically bulky. The electron-donating nature of the alkoxy group increases the electron density on the pyridine ring, making oxidative addition even more difficult. Furthermore, the bulky isobutoxy group, while potentially mitigating direct nitrogen coordination to some extent, contributes to overall steric congestion around the reaction center.[4]

Q2: What is the most critical component to change when standard Suzuki protocols (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) fail for this substrate?

A2: The ligand is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are not effective for activating challenging substrates like heteroaryl fluorides. You must switch to a more sophisticated ligand class designed to overcome high activation barriers and catalyst inhibition. The two most successful classes for this purpose are:

-

Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald-type): These are the gold standard for difficult cross-couplings.[1][6] Ligands like SPhos, XPhos, and RuPhos feature a sterically demanding and electron-donating phosphine moiety on a biaryl scaffold. This architecture promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is necessary to cleave strong C-X bonds.[7]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at the high temperatures often required for these reactions. Sterically hindered NHC ligands can provide the necessary activity to cleave otherwise unreactive bonds.[8][9]

Q3: Which specific ligands and palladium precursors should I start with for optimization?

A3: A systematic screening of modern ligands is the most effective approach. We recommend starting with a robust palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Palladacycle precatalysts can also offer enhanced stability and activity.[10][11]

The table below provides a starting point for ligand selection, categorized by their structural class and known efficacy in challenging couplings.

| Ligand Class | Recommended Ligands | Key Advantages & Considerations | Typical Loading (mol%) |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly general for heteroaryl chlorides/bromides; excellent for sterically hindered substrates. SPhos often shows unprecedented reactivity.[12] | 1.5 - 4 mol% |

| N-Heterocyclic Carbenes | IPr, IMes | Form highly stable catalysts, ideal for high-temperature reactions. Often generated in-situ from their imidazolium salts.[8] | 2 - 5 mol% |

| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, but may lack the activity for C-F activation compared to Buchwald ligands.[13] | 1 - 3 mol% |

| Specialized Ligands | ClickPhos | Highly electron-donating triazole-based phosphines shown to be effective for heteroaromatic chlorides.[14][15] | 2 - 4 mol% |

Q4: How do I choose the optimal base and solvent for this difficult coupling?

A4: The base and solvent system is crucial and works in concert with the catalyst.

-

Base Selection: The role of the base is to activate the boronic acid to facilitate transmetalation.[8][16] For unreactive substrates, a strong base is often required.

-

Potassium Phosphate (K₃PO₄): This is an excellent starting point. It is a strong, non-nucleophilic base that is effective in a wide range of challenging couplings, particularly with Buchwald ligands.[5]

-

Potassium tert-Butoxide (KOtBu): A very strong base that can be effective when others fail, especially in non-aqueous conditions.[17][18]

-

Cesium Carbonate (Cs₂CO₃): Another strong base often used with NHC ligands.

-

-

Solvent Selection: Anhydrous, polar aprotic solvents are generally preferred to avoid side reactions and allow for higher reaction temperatures.

-

Dioxane or Toluene: These are excellent, high-boiling point solvents that are standard for difficult Suzuki reactions.

-

Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): Can be effective but are more difficult to render fully anhydrous.

-

Aqueous Mixtures: While often used in standard Suzuki protocols, the presence of water can promote protodeboronation of the boronic acid, a significant side reaction where the C-B bond is cleaved by a proton source.[4][19] For this challenging substrate, starting with strictly anhydrous conditions is recommended.

-

Q5: My reaction is stalled, and I see significant starting material decomposition. What are the likely side reactions?

A5: Several side reactions can plague difficult Suzuki couplings:

-

Protodeboronation: This is the most common side reaction, where the boronic acid reacts with trace water or other proton sources to regenerate the corresponding arene, consuming your nucleophile.[4]

-

Solution: Use rigorously anhydrous solvents and reagents. Consider using more stable boronic acid surrogates like pinacol boronate esters (Bpin) or organotrifluoroborates, which are less prone to this pathway.[3]

-

-

Catalyst Decomposition: At high temperatures, the active Pd(0) species can decompose into inactive palladium black.

-

Reductive Defluorination: The substrate can react with the palladium catalyst and a hydride source (from solvent or additives) to remove the fluorine atom without the desired coupling.

-

Solution: This is less common but can be minimized by ensuring a clean reaction setup and high-purity reagents.

-

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling. For a challenging substrate like 2-Fluoro-5-(2-methylpropoxy)pyridine, the initial Oxidative Addition step (Pd(0) → Pd(II)) has a very high activation energy.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

If you encounter low yields, follow this decision tree to diagnose and solve the issue.

Caption: A decision tree for troubleshooting low-yield reactions.

Recommended Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of 2-Fluoro-5-(2-methylpropoxy)pyridine with a generic arylboronic acid. It incorporates best practices for activating challenging substrates.

Reagents & Equipment:

-

Oven-dried Schlenk flask or microwave vial with a stir bar

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), finely ground and dried

-

2-Fluoro-5-(2-methylpropoxy)pyridine

-

Arylboronic acid

-

Anhydrous 1,4-dioxane (from a solvent purification system or freshly distilled)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Flask Preparation: To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv).

-

Reagent Addition: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere. To this solid mixture, add 2-Fluoro-5-(2-methylpropoxy)pyridine (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane (3-5 mL) via syringe.

-

Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS. Look for the disappearance of the starting materials and the appearance of the product mass.

-

Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Extraction: Wash the filtrate with water (10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Fiveable. (2025, August 15). Suzuki Coupling: Organic Chemistry Study Guide. Retrieved from [Link]

-

SATHEE JEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]

-

Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

- Shen, W. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(20), 6886–6890.

-

Wiley Online Library. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

- Shen, W. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. PubMed. DOI: 10.1021/jo980646y.

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.

- Leadbeater, N. E., & Marco, M. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry, 16(11), 579-605.

- National Center for Biotechnology Information. (2025, December 29).

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Zhang, Y., & Li, W. (n.d.).

- ResearchGate. (n.d.).

- Beilstein Journal of Organic Chemistry. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14750–14751.

- So, C. M., & Kwong, F. Y. (2025, June 16).

- ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Request PDF.

- Lima, C. G. S., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.

- National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

- Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Request PDF.

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2025, January 24). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.

- MDPI. (2017, February 28).

- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Download Table.

- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Li, Y., & Li, H. (2008, December 11). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.

- Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines.

- MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.

- Tobisu, M., Xu, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(47), 19505–19511.

- Google Patents. (n.d.).

Sources

- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 2. fiveable.me [fiveable.me]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald Phosphine Ligands [merckmillipore.com]

- 7. entegris.com [entegris.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholarship.claremont.edu [scholarship.claremont.edu]

Technical Support Center: Resolving Solubility Challenges with 2-Fluoro-5-(2-methylpropoxy)pyridine in Aqueous Media

Welcome to the technical support center for 2-Fluoro-5-(2-methylpropoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound in aqueous media. The following sections offer a combination of frequently asked questions and detailed troubleshooting protocols to ensure successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-Fluoro-5-(2-methylpropoxy)pyridine.

Q1: What are the general solubility characteristics of 2-Fluoro-5-(2-methylpropoxy)pyridine?

A1: 2-Fluoro-5-(2-methylpropoxy)pyridine is anticipated to have low intrinsic aqueous solubility. Its structure, which includes a polar pyridine ring and more non-polar fluoro and 2-methylpropoxy groups, contributes to this characteristic.[1] The principle of "like dissolves like" suggests that while the pyridine nitrogen can participate in hydrogen bonding, the overall hydrophobic nature of the molecule will limit its solubility in water.[1] It is expected to be more soluble in organic solvents.

Q2: Why is my 2-Fluoro-5-(2-methylpropoxy)pyridine not dissolving in water?